2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine - 130179-85-0

2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine

Catalog Number: EVT-3110811
CAS Number: 130179-85-0
Molecular Formula: C15H15N3O3
Molecular Weight: 285.303
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-2-(4-chlorophenyl)-3-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound features a central imidazo[4,5-b]pyridine core, with substitutions at the 2-position (4-chlorophenyl), 3-position (a methyl linker connected to a 1-octyl-1H-1,2,3-triazol-4-yl group), and 6-position (bromine). The crystal structure reveals a planar imidazo[4,5-b]pyridine ring system. [, ]
  • Compound Description: These compounds represent a class of molecules with an imidazo[4,5-b]pyridine scaffold linked to a 3-(alkylsulfonyl)-2H-indazol-2-yl moiety. These derivatives have been investigated for their potential as pesticides, particularly as acaricides and insecticides against arthropods. []

3-[(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl]-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound contains a central imidazo[4,5-b]pyridine ring system with substitutions at the 2-position (phenyl), 3-position (a methyl linker connected to a 1-benzyl-1H-1,2,3-triazol-5-yl group), and 6-position (bromine). Notably, the crystal structure reveals two distinct conformations of the molecule within the asymmetric unit, differing primarily in the phenyl group's orientation relative to the imidazo[4,5-b]pyridine core. []

2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)

  • Compound Description: BYK191023 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). [, , ] It features an imidazo[4,5-b]pyridine scaffold connected to a 2-(4-methoxy-pyridin-2-yl)-ethyl moiety at the 2-position. Studies have shown that it acts as a competitive inhibitor of iNOS by binding to the enzyme's catalytic center. [] Further research indicates that BYK191023 irreversibly inactivates iNOS in an NADPH- and time-dependent manner, primarily by causing heme loss from the enzyme. []

6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Compound Description: This molecule serves as a key intermediate in synthesizing a series of imidazo[4,5-b]pyridine derivatives. It possesses a bromine atom at the 6-position and a phenyl ring at the 2-position of the imidazo[4,5-b]pyridine core. Further modifications to this compound involve introducing various halogenated substituents, primarily through phase-transfer catalysis. []

2-(2′-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine (2-MPIP)

  • Compound Description: This compound is characterized by a 2′-methoxyphenyl group attached to the 2-position of the imidazo[4,5-b]pyridine core. It exhibits interesting photophysical properties and undergoes prototropic reactions in both the ground and excited states. 2-MPIP exists in two isomeric forms, a-1 and b-1. []

(3-(1H-Benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone Conjugates

  • Compound Description: These compounds are conjugates featuring either a 1H-benzo[d]imidazol-2-yl or a 3H-imidazo[4,5-b]pyridin-2-yl group linked to a (1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone moiety. Studies have shown that these conjugates exhibit antiproliferative activity against various human cancer cell lines. []
  • Compound Description: These compounds were synthesized from a common precursor, 2-(4-bromophenyl)-3H-imidazo(4,5-b)pridine. The synthesis involved a series of reactions, including substitution of the bromo group with hydrazine hydrate, condensation with various aldehydes, and finally, reaction with thioglycolic acid or chloroacetyl chloride to yield the final compounds. []

3-Benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound features a 2-furyl group at the 2-position, a benzyl group at the 3-position, and a bromine atom at the 6-position of the imidazo[4,5-b]pyridine core. The crystal structure shows that the imidazo[4,5-b]pyridine and furan rings are almost coplanar. []

1,2,3‐Triazole/Isoxazole‐Functionalized Imidazo[4,5‐b]pyridine-2(3H)‐one Derivatives

  • Compound Description: These derivatives were synthesized with the aim of creating novel antimicrobial and anticancer agents. The synthesis began with pyridin-2(1H)-one and involved a multi-step process leading to the incorporation of 1,2,3-triazole or isoxazole rings onto the imidazo[4,5-b]pyridine-2(3H)-one scaffold. []

6-Bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound features a 4-(dimethylamino)phenyl group at the 2-position, a 5-bromohexyl chain at the 3-position, and a bromine atom at the 6-position of the imidazo[4,5-b]pyridine core. The crystal structure reveals specific intermolecular interactions, including C—H⋯π(ring) interactions. []

2-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamides

  • Compound Description: This class of compounds was designed based on the structure of 1,4-benzodiazepines and explored for their potential as non-benzodiazepine anxiolytics and anticonvulsants. These molecules share a common scaffold of 2-phenyl-3H-imidazo[4,5-b]pyridine with an acetamide group at the 3-position. []
  • Compound Description: This group comprises the unsubstituted 1H- and 3H-imidazo[4,5-b]pyridine and their methyl derivatives at various positions on the pyridine ring (5-methyl, 6-methyl, 7-methyl). These compounds serve as fundamental building blocks for more complex imidazo[4,5-b]pyridine-based structures. []
  • Compound Description: This series of compounds was designed as acyclic phosphonate nucleotide analogs, incorporating either a triazolo[4,5-b]pyridine, imidazo[4,5-b]pyridine, or imidazo[4,5-b]pyridin-2(3H)-one ring system. These compounds were evaluated for their antiviral activity against various DNA and RNA viruses, but they generally showed minimal to no activity. []

6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine and its Derivatives

  • Compound Description: These compounds represent a library of molecules with varying substituents at the 2-position of the 6-bromo-3H-imidazo[4,5-b]pyridine core. This group of compounds was synthesized using microwave-assisted and conventional methods and evaluated for anticancer and antimicrobial activities. []

6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound has a bromine at the 6-position, a phenyl at the 2-position, and a methyl group at the 3-position of the imidazo[4,5-b]pyridine core. Crystallographic analysis reveals a nearly planar imidazo[4,5-b]pyridine ring system with a specific dihedral angle between the phenyl ring and the core. []

2-Cyanomethyl-3-methyl-3H-imidazo[4,5-b]pyridine Derivatives

  • Compound Description: This group of compounds features a cyanomethyl group at the 2-position and a methyl group at the 3-position of the imidazo[4,5-b]pyridine core. These derivatives were synthesized and evaluated for their in vitro antituberculotic activity. []

(1H, 3H) Imidazo(4,5-b) Pyridines

  • Compound Description: This broad class of compounds includes various derivatives of imidazo(4,5-b)pyridines, designed and synthesized as potential inhibitors of Lumazine synthase in Mycobacterium tuberculosis. These compounds were synthesized using a one-pot synthesis approach and were characterized by spectral analysis and elemental analysis. []
  • Compound Description: This compound features a 4-methoxyphenyl group at the 2-position, an allyl group at the 3-position, and a bromine atom at the 6-position of the imidazo[4,5-b]pyridine core. It has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments. []

2-Thioxo-1H, 3H-imidazo[4,5-b]pyridine Derivatives

  • Compound Description: This set of compounds includes S-alkylated derivatives of 2-thioxo-1H,3H-imidazo[4,5-b]pyridine. These derivatives were synthesized via S-alkylation of the parent compound with α-halogenoketones and were subsequently screened for antiproliferative activity against human cancer cell lines. [, ]

6-Bromo-2-(4- METHOXYPHENYL)-3H-IMIDAZO[4,5-b]PYRIDINE

  • Compound Description: This compound is a key building block for synthesizing regioisomers through phase-transfer catalysis. The molecule has a 4-METHOXYPHENYL group at the 2-position and a bromine at the 6-position of the imidazo[4,5-b]pyridine core. []

7-(1-Benzylpiperazinyl)-imidazo[4,5-b]pyridine Derivatives

  • Compound Description: This series of compounds, featuring a 1-benzylpiperazinyl group at the 7-position of the imidazo[4,5-b]pyridine core, emerged as potent inhibitors of Aurora kinases. Optimization efforts focused on enhancing their physicochemical properties, particularly oral bioavailability. []
  • Compound Description: A compound synthesized through a novel, multi-step process using 3,5-dinitro-2chloropyridine as a starting material. The synthesis involves amino substitution, dinitro reduction, diacetyl addition, one-pot ring closure, and hydrolysis, resulting in a higher yield compared to previous methods. []
  • Compound Description: A potent inhibitor of Aurora kinases and FLT3 kinase, including FLT3 mutants. It exhibits strong inhibitory effects on the growth of FLT3-ITD-positive AML human tumor xenografts in vivo. []

2-Alkynyl-3H-imidazo[4,5-b]pyridines

  • Compound Description: These compounds are synthesized via a direct C2 alkynylation of 3H-imidazo[4,5-b]pyridine derivatives using gem-dibromoalkenes as electrophiles. This approach utilizes an inexpensive copper catalyst and allows for the incorporation of various substituents on both the imidazo[4,5-b]pyridine and the alkyne moiety. []

3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound is characterized by a pyridin-4-yl group at the 2-position, an ethyl group at the 3-position, and a 4-methoxyphenoxy group at the 5-position of the imidazo[4,5-b]pyridine core. Its crystal structure exhibits an almost perpendicular orientation of the imidazopyridine ring system relative to the benzene ring. []
  • Compound Description: This series of compounds, featuring a thiosemicarbazide moiety attached to the 2-position of the imidazo[4,5-b]pyridine ring system, are synthesized through the reaction of 2-(carbazoylalkylthio)-imidazo[4,5-b]pyridines with various arylisothiocyanates. []

2-Arylidenethiazolo[2′,3′:2,3]imidazo[4,5-b]pyridine-2-yl-3-ones

  • Compound Description: This class of tricyclic compounds, featuring a thiazolo[2′,3′:2,3]imidazo[4,5-b]pyridine-2-yl-3-one core, was synthesized and assessed for its anticancer activity against various human cancer cell lines in vitro. The synthesis involved reacting either 6-bromo-3H-imidazo[4,5-b]pyridin-2-ylthioglycolic acid or its precursor with a range of aromatic aldehydes. []

(Arylamino)-3H-imidazo[4,5-b]pyridine-6-carboxamide Derivatives

  • Compound Description: These compounds represent a class of molecules characterized by an (arylamino) group at the 2-position and a carboxamide group at the 6-position of the 3H-imidazo[4,5-b]pyridine core. Research indicates their potential as inhibitors of mPGES-1 (microsomal prostaglandin E synthase-1), an enzyme involved in prostaglandin E2 synthesis. []
  • Compound Description: This series of imidazo[4,5-b]pyridine derivatives was found to exhibit dual activity, targeting both the angiotensin II type 1 receptor and the peroxisome proliferator-activated receptor-γ (PPARγ). These compounds were initially identified as angiotensin II type 1 receptor antagonists and subsequently discovered to possess PPARγ activity. []

1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines

  • Compound Description: These compounds, characterized by a fused thiazolo[3,4-a]imidazo[4,5-b]pyridine ring system, were synthesized and investigated for their antiviral activity against HIV. []

5-Amino-3-(substituted benzyl)-6,7-dicyano-3H-imidazo[4,5-b]pyridines and Related Compounds

  • Compound Description: These compounds, featuring a 5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridine core with a substituted benzyl group at the 3-position, are synthesized through a reaction with malononitrile and 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles. This reaction can be modulated by the presence or absence of a base, leading to different substitution patterns on the imidazo[4,5-b]pyridine ring system. [, ]

7,8,8a,9-Tetrahydro-6H-pyrrolo[1',2':1,2]imidazo[4,5-b]pyridin-6-ones, 5,5a,6,7-Tetrahydro-8H-pyrrolo[2',1':2,3]imidazo[4,5-c]pyridin-8-ones, and 7,8,8a,9-Tetrahydro-6H-pyrrolo[2,1-f]purin-6-ones

  • Compound Description: These three distinct classes of fused heterocyclic compounds were synthesized and evaluated for their ability to displace [3H]-flunitrazepam binding from rat brain membranes, a measure of their interaction with the benzodiazepine receptor. []

[8-3H]Purine, 9-Isopropyl[8-3H]purine, 9-t-butyl[8-3H]purine, and [2-3H]imidazo-[4,5-b]pyridine

  • Compound Description: These compounds, including [2-3H]imidazo-[4,5-b]pyridine, were studied to understand the mechanism of proton transfer from heterocyclic compounds. []

Properties

CAS Number

130179-85-0

Product Name

2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine

IUPAC Name

2-(2,3,4-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine

Molecular Formula

C15H15N3O3

Molecular Weight

285.303

InChI

InChI=1S/C15H15N3O3/c1-19-11-7-6-9(12(20-2)13(11)21-3)14-17-10-5-4-8-16-15(10)18-14/h4-8H,1-3H3,(H,16,17,18)

InChI Key

NQVSDTNQXNACDI-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.